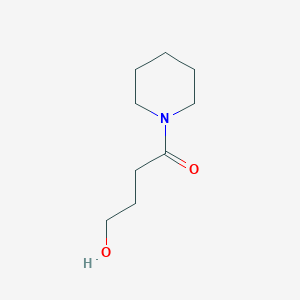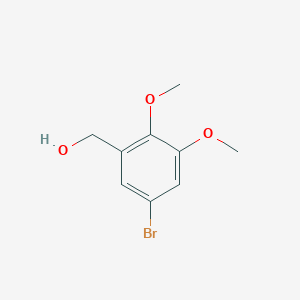
(5-Bromo-2,3-dimethoxyphenyl)methanol
Vue d'ensemble
Description
“(5-Bromo-2,3-dimethoxyphenyl)methanol” is a chemical compound with the molecular formula C9H11BrO3 . It has a molecular weight of 247.09 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of “this compound” can be achieved through several steps . One method involves taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11BrO3/c1-12-8-4-7 (10)3-6 (5-11)9 (8)13-2/h3-4,11H,5H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Applications De Recherche Scientifique
Synthesis and Biological Activity
Total Synthesis of Biologically Active Compounds : The total synthesis of biologically active, naturally occurring compounds starting from (3-bromo-4,5-dimethoxyphenyl)methanol has been achieved. This synthesis process has shown an overall yield of 34%, indicating its potential for producing biologically active compounds (Akbaba et al., 2010).
Carbonic Anhydrase Inhibition : Novel bromophenols, including derivatives of (2-Bromo-3,4-dimethoxyphenyl), have been synthesized and found to inhibit human carbonic anhydrase II. These compounds, exhibiting inhibitory capacities in the range of 0.7–372 μM, are potential candidates for treating glaucoma, epilepsy, and other disorders (Balaydın et al., 2012).
Synthesis Methods and Chemical Properties
Optimization of Bromination Methods : An efficient method for the bromination of aromatic ethers using NBS as a brominating agent has been developed. This method, yielding products like methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, demonstrates a potential approach for electrophilic aromatic bromination (Xu Yong-nan, 2012).
Selective O-Demethylation in Bromination : The bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone leads to selective O-demethylation, producing various bromophenol derivatives. This selective process highlights the versatility of bromination reactions in synthetic chemistry (Çetinkaya et al., 2011).
Potential Therapeutic Applications
Antioxidant Properties : Synthesis of diphenylmethane derivative bromophenols, including natural products, has been carried out. These compounds show significant antioxidant and radical scavenging activities, comparable to synthetic standard antioxidant compounds. Such properties make them promising candidates for further exploration in pharmaceutical applications (Balaydın et al., 2010).
- on metabolic enzymes such as acetylcholinesterase (AChE), carbonic anhydrase I (CA I), and II (CA II) isoenzymes. These compounds, exhibiting low nanomolar inhibition constants, could potentially be used in the treatment of diseases like glaucoma, epilepsy, Parkinson's, and Alzheimer's disease (Oztaskin et al., 2022).
Propriétés
IUPAC Name |
(5-bromo-2,3-dimethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDKUOMBIVRHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366929 | |
| Record name | (5-bromo-2,3-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86232-34-0 | |
| Record name | (5-bromo-2,3-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

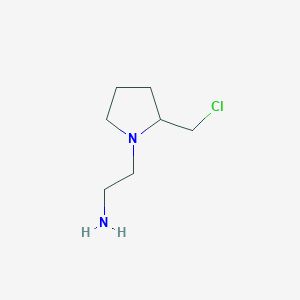

![6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide](/img/structure/B3359481.png)
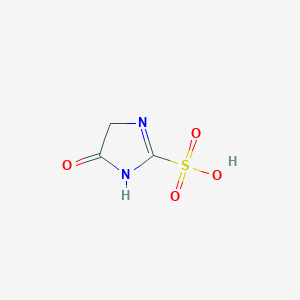
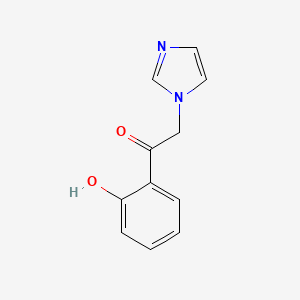





![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B3359549.png)
![Thieno[3,2-c]pyridine-4-carbonitrile](/img/structure/B3359554.png)
![3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3359561.png)
